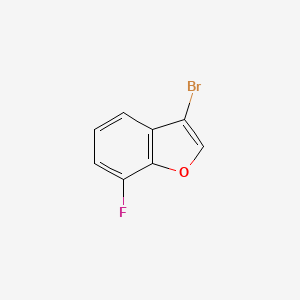

3-Bromo-7-fluorobenzofuran

Description

3-Bromo-7-fluorobenzofuran is a halogenated benzofuran derivative characterized by a bromine atom at the 3-position and a fluorine atom at the 7-position of the benzofuran core. For instance, halogen substitutions are known to influence electronic distribution, molecular polarity, and intermolecular interactions, which in turn affect reactivity and biological activity .

Properties

CAS No. |

128851-92-3 |

|---|---|

Molecular Formula |

C8H4BrFO |

Molecular Weight |

215.02 g/mol |

IUPAC Name |

3-bromo-7-fluoro-1-benzofuran |

InChI |

InChI=1S/C8H4BrFO/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H |

InChI Key |

XVYVGSOEQYQNNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Bromo-7-chlorodibenzo[b,d]furan

This dibenzofuran derivative (C₁₂H₆BrClO) shares structural similarities but differs in two key aspects: (1) it contains a fused dibenzofuran ring system instead of a single benzofuran, and (2) it substitutes chlorine at the 7-position instead of fluorine. The additional aromatic ring increases molecular weight (281.53 g/mol vs. ~215 g/mol for 3-Bromo-7-fluorobenzofuran) and density (predicted 1.669 g/cm³) due to enhanced van der Waals interactions. Its higher predicted boiling point (376.4°C) reflects increased molecular rigidity and surface area compared to monocyclic benzofurans .

7-Bromo-5-fluoro-3-methylbenzofuran

This compound (C₉H₆BrFO, MW 229.05 g/mol) differs in substituent positions: bromine at 7, fluorine at 5, and a methyl group at 3. The altered halogen positions may also shift electronic effects, influencing binding affinity in biological systems .

Sulfinyl-Substituted Benzofuran Derivatives

5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran

This derivative (studied by Choi et al.) replaces the 7-fluoro group with a methyl group and introduces an ethylsulfinyl moiety at the 3-position. The sulfinyl group (-SO-) enhances polarity and hydrogen-bonding capacity, as evidenced by its crystalline packing behavior.

5-Bromo-3-methylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran

Replacing ethylsulfinyl with methylsulfinyl shortens the alkyl chain, reducing steric bulk while retaining polar interactions. Single-crystal X-ray studies (R factor = 0.023) reveal planar benzofuran cores and sulfinyl-oxygen-mediated hydrogen bonds, stabilizing the lattice structure. These features contrast with halogenated benzofurans, where intermolecular interactions rely more on halogen bonding .

Structural and Property Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Density (g/cm³) | Boiling Point (°C) | Notable Properties |

|---|---|---|---|---|---|---|

| This compound | C₈H₄BrFO | ~215 | 3-Br, 7-F | N/A | N/A | Halogen-driven electronic effects |

| 3-Bromo-7-chlorodibenzo[b,d]furan | C₁₂H₆BrClO | 281.53 | 3-Br, 7-Cl (dibenzofuran) | 1.669 | 376.4 | High rigidity, dense packing |

| 7-Bromo-5-fluoro-3-methylbenzofuran | C₉H₆BrFO | 229.05 | 7-Br, 5-F, 3-CH₃ | N/A | N/A | Steric hindrance, metabolic stability |

| 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran | C₁₈H₁₅BrFO₂S | 402.28 | 3-SOCH₂CH₃, 5-Br, 7-CH₃ | N/A | N/A | Enhanced hydrogen bonding, antitumor potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.